![molecular formula C9H13N3O B2583218 N-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)acetamide CAS No. 40639-93-8](/img/structure/B2583218.png)
N-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)acetamide
Overview
Description
N-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)acetamide is a compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)acetamide typically involves the condensation of an appropriate amine with an acylating agent. One common method involves the reaction of 4,5,6,7-tetrahydro-1H-benzo[d]imidazole with acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the acylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzimidazole derivatives.
Scientific Research Applications
N-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, thereby reducing inflammation and pain. The exact molecular pathways involved depend on the specific biological context and the target enzymes.
Comparison with Similar Compounds
Similar Compounds
1-Tosyl-6-vinyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-2-amine: Another benzimidazole derivative with potential biological activities.
2-((1-((4-substituted phenyl) amino)-4,5-dimethyl-1H-imidazol-2-yl)thio)-N-(6-substitutedbenzo[d]thiazol-2-yl)acetamide: Known for its antitumor potential.
Uniqueness
N-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)acetamide is unique due to its specific structural features and the presence of the acetamide group, which can influence its biological activity and chemical reactivity
Biological Activity
N-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)acetamide is a benzimidazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound primarily targets tubulin, inhibiting its function and thereby affecting cellular processes such as mitosis and apoptosis. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Target Interaction
This compound interacts with tubulin by binding to the colchicine binding site . This interaction disrupts the normal assembly of microtubules, which are critical for mitotic spindle formation during cell division.
Biochemical Pathways
The inhibition of tubulin leads to:
- Cell Cycle Arrest : Disruption of microtubule dynamics results in cell cycle arrest at the metaphase stage.
- Apoptosis : The compound induces programmed cell death in cancer cells through pathways associated with mitotic failure and stress responses.
Resulting Biological Effects
The biological effects include:
- Reduction of Inflammation : By modulating tubulin dynamics, the compound may exert anti-inflammatory effects.
- Anticancer Activity : The ability to induce apoptosis in cancer cells positions this compound as a potential anticancer agent.
In Vitro Studies
Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
Cell Line | IC50 (µM) | Effect |
---|---|---|
HeLa | 12.5 | Induces apoptosis |
MCF-7 | 15.3 | Cell cycle arrest |
A549 | 10.8 | Reduces cell viability |
These findings suggest that the compound's mechanism involves both direct cytotoxicity and modulation of cell cycle dynamics.
Case Studies
- Breast Cancer Models : A study on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis (e.g., caspase activation).
- Inflammatory Models : In models of inflammation, the compound demonstrated a reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) when tested on RAW264.7 macrophages stimulated with lipopolysaccharides (LPS).
- Animal Studies : In vivo studies have shown that administering this compound in mouse models of tumor growth significantly inhibited tumor progression compared to controls.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing N-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)acetamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves coupling reactions using aryl boronic acids, Cu(OAc)₂ as a catalyst, and triethylamine as a base in dry dichloromethane (DCM). For example, a protocol involves reacting N-(5-bromo-1H-benzo[d]imidazol-2-yl)acetamide with aryl boronic acid at room temperature for 36 hours under inert conditions. Yield optimization requires precise control of stoichiometry (e.g., 1:1.2 molar ratio of substrate to boronic acid), solvent purity, and molecular sieve use to scavenge moisture . Column chromatography (e.g., ethyl acetate/hexane gradients) is critical for purification.
Q. Which spectroscopic techniques are most reliable for characterizing structural integrity and purity?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for confirming substituent positions on the benzoimidazole core. Infrared (IR) spectroscopy verifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹). Mass spectrometry (HRMS or ESI-MS) confirms molecular weight and fragmentation patterns. Elemental analysis (C, H, N) validates purity (>95% for research-grade material) .
Q. How does the tetrahydrobenzoimidazole core influence solubility and reactivity in derivatization reactions?
- Methodological Answer : The partially saturated benzoimidazole ring enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to fully aromatic analogs. Reactivity in N-arylation or alkylation is modulated by steric hindrance from the tetrahydro moiety. For example, Suzuki-Miyaura coupling requires longer reaction times (36–48 hours) due to reduced electron density at the C2 position .
Advanced Research Questions
Q. What computational strategies are effective for predicting non-linear optical (NLO) properties or binding affinities of derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict hyperpolarizability (β) for NLO applications. Molecular docking (e.g., Schrödinger Glide) against targets like LasR in Pseudomonas aeruginosa identifies key interactions (e.g., hydrogen bonding with imidazole NH and hydrophobic contacts with tetrahydro rings) . Free energy perturbation (FEP) simulations refine binding affinity predictions for structure-activity relationship (SAR) studies.
Q. How to resolve contradictions in biological activity data across structurally similar analogs?
- Methodological Answer : Contradictions often arise from substituent electronic effects or assay conditions. For example, replacing a methoxy group with trifluoromethyl in analogs (e.g., compound 6o vs. 6p in ) alters LogP and membrane permeability, affecting antimicrobial IC₅₀ values. Systematic SAR studies with standardized assays (e.g., MIC in Mueller-Hinton broth) and controls (e.g., ciprofloxacin) are critical .
Q. What experimental designs mitigate side reactions during functionalization of the acetamide group?
- Methodological Answer : Protecting the imidazole NH with Boc groups prevents unwanted nucleophilic substitution. For thioacetamide formation (e.g., ), using NaH as a base in anhydrous THF at 0°C minimizes hydrolysis. Reaction progress monitoring via TLC (silica gel, UV detection) ensures timely quenching to avoid over-alkylation .
Q. Critical Analysis of Evidence
- Synthesis Reproducibility : Protocols in and are reproducible but require strict anhydrous conditions. Yield discrepancies (>20% variation) may arise from impurities in boronic acids or Cu(OAc)₂ .
- Biological Data Limitations : reports % inhibition rather than absolute IC₅₀ values, complicating cross-study comparisons. Standardization to µM or nM units is recommended.
Properties
IUPAC Name |
N-(4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-6(13)10-9-11-7-4-2-3-5-8(7)12-9/h2-5H2,1H3,(H2,10,11,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCHGWXCDPHNOHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(N1)CCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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